molecular formula C16H13N5O2 B302610 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine

5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine

Cat. No. B302610
M. Wt: 307.31 g/mol
InChI Key: AQMVXDKCKLFNEC-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine, also known as NPPA, is a chemical compound that has been used in scientific research for several years. This compound has been found to have various biochemical and physiological effects, making it a subject of interest in the scientific community.

Mechanism of Action

The mechanism of action of 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine is not fully understood. However, it has been proposed that 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine inhibits the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. This inhibition leads to the disruption of cellular signaling pathways, ultimately leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. Additionally, 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine has been found to modulate the activity of ion channels in the brain, leading to the observed effects on neuronal activity.

Advantages and Limitations for Lab Experiments

5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved by recrystallization. Additionally, 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine has been found to exhibit potent anti-cancer properties, making it a valuable tool in cancer research. However, one limitation of 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine. One area of interest is the development of 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine analogs with improved potency and selectivity. Additionally, the role of 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine in the regulation of ion channels in the brain is an area of active research. Further studies are needed to fully understand the mechanism of action of 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine involves the reaction of 5-nitro-2-aminopyridine with (E)-(1-phenylpyrrol-2-yl)methanamine in the presence of a suitable catalyst. The reaction proceeds via an imine intermediate, which is then reduced to yield 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine has been used in various scientific research studies, including drug discovery, cancer research, and neurobiology. It has been found to exhibit anti-cancer properties by inhibiting the growth of tumor cells. Additionally, 5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine has been used as a probe to study the role of protein kinases in various cellular processes.

properties

Product Name

5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

5-nitro-N-[(E)-(1-phenylpyrrol-2-yl)methylideneamino]pyridin-2-amine

InChI

InChI=1S/C16H13N5O2/c22-21(23)15-8-9-16(17-11-15)19-18-12-14-7-4-10-20(14)13-5-2-1-3-6-13/h1-12H,(H,17,19)/b18-12+

InChI Key

AQMVXDKCKLFNEC-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=N/NC3=NC=C(C=C3)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)N2C=CC=C2C=NNC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=NNC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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